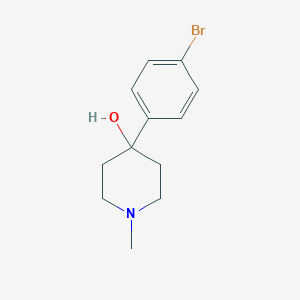

4-Piperidinol, 4-(4-bromophenyl)-1-methyl-

Descripción general

Descripción

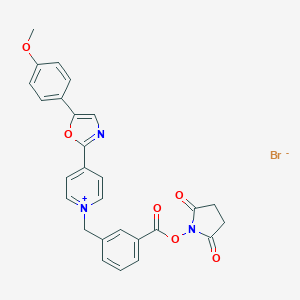

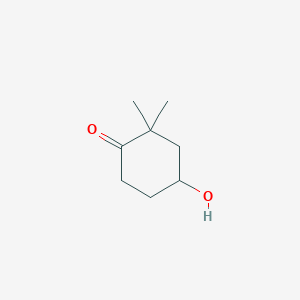

4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as P4B and is a derivative of the piperidine family. P4B has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Anti-Alzheimer Agent

- Specific Scientific Field : Medical Sciences, specifically Neurology and Pharmacology .

- Summary of the Application : “4-Piperidinol, 4-(4-bromophenyl)-1-methyl-” derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD) . The compounds have shown promising results in inhibiting acetylcholinesterase (AChE), acting as an antioxidant agent, and inhibiting amyloid beta (Aβ) aggregation .

- Methods of Application or Experimental Procedures : The derivatives were synthesized and then evaluated through in-vitro and in-silico based studies . The compounds were tested for their activity against acetylcholinesterase (AChE), their antioxidant properties, and their ability to inhibit amyloid beta (Aβ) aggregation .

- Results or Outcomes : Among all the analogues, AB11 and AB14 showed the best activity against acetylcholinesterase (AChE) with IC50 = 0.029 μM and 0.038 μM, respectively . Both compounds also acted as a good antioxidant agent (IC50 = 26.38 μM for AB11 and 23.99 μM for AB14), while AB11 is the only molecule that displayed moderate inhibition of amyloid beta (Aβ) (43.25% at 500 μM) .

Propiedades

IUPAC Name |

4-(4-bromophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPLQVMAOCKIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443186 | |

| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-1-methylpiperidin-4-ol | |

CAS RN |

139474-25-2 | |

| Record name | 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)

![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)